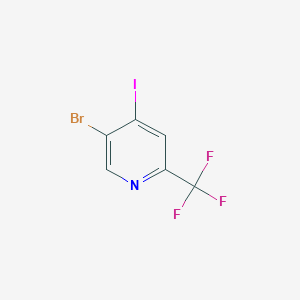

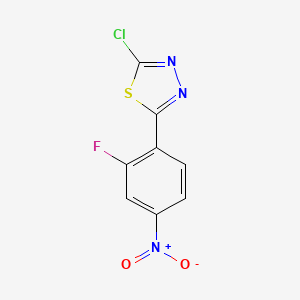

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole” is a complex organic compound that contains several functional groups, including a chloro group, a fluoro group, a nitro group, and a thiadiazole ring .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps, including nitration, halogenation, and formation of the thiadiazole ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, oxygen, and halogens (chlorine and fluorine) could result in regions of partial positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the halogens could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents .Scientific Research Applications

Corrosion Inhibition

Research on 2,5-disubstituted 1,3,4-thiadiazoles, including compounds structurally related to 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study used AC impedance techniques to demonstrate that these compounds could significantly reduce corrosion, with a focus on the correlation between inhibition efficiencies and quantum chemical parameters. This indicates a potential application of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole in protecting metal surfaces in industrial environments (Bentiss et al., 2007).

Fluorescence Probes and Biological Activity

Compounds within the 1,3,4-thiadiazole family, akin to 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, have been studied for their dual fluorescence effects and biological activity. Such effects are closely related to the structure of the substituent and molecular aggregation, which can significantly impact their applications as fluorescence probes in biological and molecular medicine. These properties suggest potential uses of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole in diagnostic and therapeutic applications, leveraging its fluorescence characteristics for probing and imaging in cellular environments (Budziak et al., 2019).

Synthesis of Heterocyclic Compounds

The chemical reactivity of compounds structurally similar to 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole facilitates the synthesis of a wide range of heterocyclic scaffolds. These compounds can undergo ring-opening reactions to produce intermediates that are useful in synthesizing diverse heterocyclic structures. Such versatility in chemical transformations underlines the potential of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of compounds with varied biological activities (Androsov, 2008).

Anticancer and Neuroprotective Activities

Studies on derivatives of 1,3,4-thiadiazole compounds have revealed promising anticancer and neuroprotective activities. Specifically, certain derivatives have shown efficacy in inhibiting the proliferation of tumor cells and demonstrating neuroprotective effects in neuronal cultures exposed to toxic conditions. This suggests that 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole and its derivatives might have therapeutic potential in treating cancer and neurodegenerative diseases, indicating a significant area for further research and development (Rzeski et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUGVYFTCFRJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |

CAS RN |

1340057-97-7 |

Source

|

| Record name | 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)